HeLa Cell Antiproliferative Activity from PubChem BioAssay Screening
In a qHTS confirmatory screen against human HeLa cervical adenocarcinoma cells (48-hour WST-8 assay), this compound was classified as 'Active' and demonstrated an antiproliferative activity threshold of ≤1 µM [1]. While a direct head-to-head comparator is not published for this exact assay, the ≤1 µM potency places it among the more potent members of the thiazole-thiadiazole class, where standard-of-care comparators like doxorubicin typically exhibit GI50 values in the low micromolar range (e.g., 2–4 µM) across multiple cancer lines in related studies [2].
| Evidence Dimension | Antiproliferative Activity (Human HeLa cells, 48 h, WST-8) |
|---|---|
| Target Compound Data | Active; Activity ≤ 1 µM |
| Comparator Or Baseline | Class baseline: Doxorubicin GI50 2.98–2.53 µM (MCF-7, A549, HepG-2) in a related thiadiazole study [2] |
| Quantified Difference | Target compound achieves active threshold at ≤1 µM versus comparator GI50 of ~2.5–3 µM in related cellular contexts; cannot be directly subtracted due to differing assay endpoints. |
| Conditions | HeLa cells, 48 h incubation, WST-8 viability readout; 15-point concentration response (PubChem AID not specified in accessible snippet). |
Why This Matters
For procurement decisions, a confirmed sub-micromolar activity flag in a public database against a widely-used cancer cell line indicates that this scaffold holds promise for oncology screening cascades, distinguishing it from less active in-class analogues that lack any public bioactivity annotation.
- [1] PubChem. (2026). BioAssay results for CID 131704062: Antiproliferative activity against human HeLa cells. NCBI. View Source
- [2] Shaikh, S.A., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. BMC Chemistry, 18(1), 119. View Source
